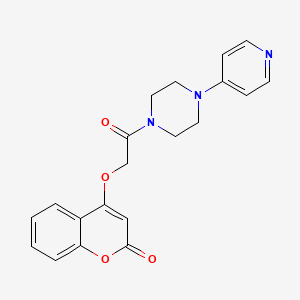

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-oxo-2-(4-pyridin-4-ylpiperazin-1-yl)ethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(23-11-9-22(10-12-23)15-5-7-21-8-6-15)14-26-18-13-20(25)27-17-4-2-1-3-16(17)18/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSBYJYVFVMCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=NC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of chromen-2-one derivatives with piperazine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Structural Features for Comparison :

- Coumarin Core : Position and type of substituents (e.g., 4-ethoxy vs. 7-methoxy).

- Piperazine Modifications : Nature of the substituent at the N-4 position (e.g., pyridinyl, benzyl, trifluoromethyl benzyl).

- Linker Group : Ethoxy vs. propoxy, presence of ketone or ester functionalities.

Table 1: Structural and Functional Comparison of Selected Analogues

Physicochemical and Pharmacokinetic Properties

- Solubility : The pyridinyl group in the target compound may improve aqueous solubility compared to lipophilic trifluoromethyl or benzyl substituents .

- Metabolic Stability: Trifluoromethyl groups (6m, 6o) resist oxidative metabolism but may reduce solubility .

- logP Predictions :

- Target compound: Estimated logP ~2.1 (pyridinyl enhances polarity).

- 6m: Higher logP (~3.5) due to trifluoromethyl benzyl.

- 4b: logP ~3.0 (chlorobenzyl and methoxy groups).

Biologische Aktivität

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic compound that has gained attention in biomedical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of this compound is C20H19N3O4, with a molecular weight of 365.4 g/mol. The structure includes a chromenone core, which is modified by a piperazine ring and a pyridine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O4 |

| Molecular Weight | 365.4 g/mol |

| Core Structure | Chromenone |

Antimicrobial Activity

Research indicates that compounds related to chromenones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Case Study:

In a comparative study, derivatives of chromenones demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent bactericidal activity .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. The compound showed cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings:

In vitro assays revealed that this compound could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 μM, suggesting its potential as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Inhibitory Activity:

The IC50 values for AChE inhibition were reported at approximately 0.62 μM, demonstrating a strong inhibitory effect compared to standard drugs like rivastigmine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine and pyridine groups are believed to facilitate binding to various receptors and enzymes, leading to modulation of their activity.

Comparative Analysis

When compared with other similar compounds, such as those containing only piperazine or pyridine without the chromenone structure, this compound demonstrates enhanced biological activity due to the synergistic effects of its functional groups.

| Compound Type | Antimicrobial Activity | Anticancer Activity | AChE Inhibition IC50 |

|---|---|---|---|

| Chromenone Derivative | High | Moderate | 0.62 μM |

| Piperazine Only | Moderate | Low | >10 μM |

| Pyridine Only | Low | Moderate | >10 μM |

Q & A

Q. How can researchers optimize the synthesis of 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one?

The synthesis involves multi-step reactions, including coupling of pyridinyl-piperazine derivatives with chromenone scaffolds. Key steps include:

- Step 1 : Formation of the ether linkage between the chromenone core and the pyridinyl-piperazine moiety via nucleophilic substitution.

- Step 2 : Optimization of reaction conditions (e.g., anhydrous DMF as solvent, controlled temperature at 60–80°C) to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for tracking intermediate formation and confirming product purity .

Q. What analytical methods are recommended for structural characterization?

- X-ray crystallography : Use SHELX or WinGX/ORTEP for resolving crystal structures, particularly for verifying bond angles and torsional strain in the chromenone-piperazine linkage .

- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary assays assess the compound’s bioactivity?

- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values with structural analogs .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of pyridinyl-piperazine with chromenone intermediates?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Activation of leaving groups : Use reagents like DCC (dicyclohexylcarbodiimide) to enhance reactivity of the ethoxy linker .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Purification : Employ flash chromatography or preparative HPLC to isolate the desired product from byproducts .

Q. How to resolve contradictions between computational docking predictions and experimental binding data?

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the pyridinyl-piperazine moiety.

- Co-solvent systems : Use cyclodextrin-based formulations or PEG-water mixtures to enhance bioavailability .

Q. How to analyze structure-activity relationships (SAR) for analogs of this compound?

- Key modifications : Vary substituents on the pyridinyl ring (e.g., electron-withdrawing vs. donating groups) and assess changes in bioactivity.

- Data correlation : Use multivariate regression to link logP values, steric parameters, and IC data .

Q. How can researchers troubleshoot discrepancies in crystallographic data versus NMR-derived structures?

- Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Compare both datasets to identify flexible regions (e.g., piperazine ring puckering) .

- Refinement protocols : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystals .

Methodological Considerations

Q. What computational tools model the compound’s interaction with biological targets?

Q. How to ensure reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.